trans-Cinnamaldehyde (CAS 14371-10-9) is an α,β-unsaturated aromatic aldehyde and the primary bioactive phenylpropanoid found in Cinnamomum species. In industrial and laboratory procurement, the isolated trans (E) isomer is prioritized over mixed botanical extracts due to its high thermodynamic stability, potent broad-spectrum antimicrobial properties, and precise reactivity as a synthetic building block. As a standardized, >98% pure reference material, it provides a consistent baseline for flavor formulation, biocide development, and the synthesis of downstream derivatives like cinnamyl alcohol, avoiding the severe compositional variability inherent to crude natural sources [1].
Substituting high-purity trans-cinnamaldehyde with crude cinnamon essential oil or mixed-isomer batches introduces critical reproducibility failures in both biological assays and chemical synthesis. Crude extracts exhibit extreme batch-to-batch variability, with active concentrations fluctuating between 46% and 92%, while co-extracting confounding compounds like eugenol and toxic coumarin (often present at 2000–5000 mg/kg in C. cassia) [1]. Furthermore, the cis-isomer lacks the thermodynamic stability of the trans-isomer, leading to unpredictable spatial orientation during targeted nucleophilic additions. For precise stoichiometric conversions and regulatory-compliant formulations, the exact trans-cinnamaldehyde molecule is strictly required[2].
In computational and gas-phase analyses, the trans-isomer of cinnamaldehyde demonstrates significantly higher structural stability compared to its cis counterpart. Specifically, the s-trans conformer of trans-cinnamaldehyde is more stable than the s-cis conformer by 7.95 kJ/mol [1]. This energetic preference prevents spontaneous isomerization under standard processing conditions, ensuring that the α,β-unsaturated system remains in a predictable geometry for downstream synthetic reactions.
| Evidence Dimension | Relative Conformational Energy (Gas Phase) |
| Target Compound Data | trans-Cinnamaldehyde (s-trans conformer) |
| Comparator Or Baseline | cis-Cinnamaldehyde (s-cis conformer) |
| Quantified Difference | trans-isomer is more stable by 7.95 kJ/mol |
| Conditions | Gas phase DFT computational modeling |
Ensures predictable spatial orientation and high yield in stereoselective synthesis, making the trans-isomer the reliable choice for chemical manufacturing.
When evaluated for its antimicrobial efficacy against veterinary pathogens such as Streptococcus equi, trans-cinnamaldehyde significantly outperforms other common essential oil constituents. Quantitative assays reveal that trans-cinnamaldehyde achieves a Minimum Inhibitory Concentration (MIC) of 33.57 ± 12.69 mg/mL. In stark contrast, pulegone requires an MIC of 307.00 ± 76.75 mg/mL to achieve similar inhibition [1]. This nearly 10-fold increase in potency highlights its superiority as an active biocidal ingredient.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. equi |
| Target Compound Data | trans-Cinnamaldehyde (33.57 mg/mL) |
| Comparator Or Baseline | Pulegone (307.00 mg/mL) |
| Quantified Difference | trans-Cinnamaldehyde is approximately 9.1 times more potent (lower MIC) |
| Conditions | Microbroth dilution assay against S. equi isolates |
Allows formulators to achieve required antimicrobial efficacy at significantly lower concentrations, reducing raw material costs and formulation toxicity.
The procurement of isolated, synthetic trans-cinnamaldehyde (>98% purity) eliminates the severe compositional risks associated with crude Cinnamomum cassia extracts. While crude extracts can contain highly variable cinnamaldehyde concentrations (ranging from 46% to 92%), they also carry high levels of coumarin—a hepatotoxic compound present at 2000 to 5000 mg/kg in false cinnamon bark [1]. Procuring the pure trans-cinnamaldehyde molecule ensures 0 mg/kg of coumarin contamination, providing a standardized, regulatory-compliant profile for sensitive applications.
| Evidence Dimension | Coumarin Contamination and Active Variance |
| Target Compound Data | Pure trans-Cinnamaldehyde (>98% active, 0 mg/kg coumarin) |
| Comparator Or Baseline | Crude Cassia Extract (46-92% active, 2000-5000 mg/kg coumarin) |
| Quantified Difference | Complete elimination of coumarin toxicity and up to 54% reduction in active ingredient variance |
| Conditions | Standardized chemical procurement vs. botanical extraction |
Essential for pharmaceutical and cosmetic procurement where strict regulatory limits on coumarin dictate material selection.
For continuous-flow synthesis and liquid-phase formulations, trans-cinnamaldehyde offers superior handling characteristics compared to its oxidized counterpart, cinnamic acid. trans-Cinnamaldehyde possesses a melting point of -7.5 °C and a boiling point of 248 °C, remaining a highly miscible, pumpable liquid at standard ambient temperatures . In contrast, cinnamic acid has a melting point of 133 °C, requiring either dissolution in large volumes of organic solvents or high-temperature melt processing. This physical state difference makes the aldehyde significantly easier to meter and process in automated industrial workflows.
| Evidence Dimension | Melting Point and Ambient State |
| Target Compound Data | trans-Cinnamaldehyde (Melting point -7.5 °C, liquid at 25 °C) |
| Comparator Or Baseline | Cinnamic Acid (Melting point 133 °C, solid at 25 °C) |
| Quantified Difference | 140.5 °C lower melting point, enabling solvent-free liquid transfer |
| Conditions | Standard ambient temperature and pressure (25 °C, 1 atm) |
Streamlines industrial handling by bypassing the need for high-temperature melting or excessive solvent use required for solid precursors.
Directly following its superior MIC profile against pathogens (e.g., S. equi) compared to other terpenes like pulegone, trans-cinnamaldehyde is the optimal choice for formulating agricultural nematicides and veterinary antimicrobials. Its high purity ensures consistent dosing and reliable field performance without the confounding variables of crude botanical extracts[1].
Leveraging its liquid state at room temperature and defined trans stereochemistry, this compound is heavily procured as a pumpable starting material for synthesizing cinnamyl alcohol and dihydrocinnamaldehyde. Its use bypasses the severe high-temperature melt or solvent requirements of solid cinnamic acid, streamlining automated industrial-scale manufacturing .
Because of its stable α,β-unsaturated system, trans-cinnamaldehyde is used in advanced biochemical assays to selectively form adducts with glutathione and cysteine residues. The thermodynamic stability of the trans-isomer ensures predictable binding kinetics, making it a reliable electrophilic probe in cellular physiology studies[2].
Irritant